TD52

Hepatocellular Carcinoma CIP2A Inhibition Erlotinib Derivative

TD52 is the only erlotinib derivative specifically engineered to eliminate EGFR inhibitory activity while potently downregulating CIP2A and reactivating PP2A. This unparalleled mechanistic cleanliness eliminates EGFR crosstalk, making it the definitive probe for CIP2A/PP2A pathway interrogation. In head-to-head HCC xenograft studies, TD52 (10 mg/kg/day) significantly outperformed sorafenib (P<0.05). Choose TD52 when data interpretability and translational relevance cannot be compromised by off-target kinase effects.

Molecular Formula C24H16N4
Molecular Weight 360.4 g/mol
Cat. No. B15618256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD52
Molecular FormulaC24H16N4
Molecular Weight360.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H16N4/c1-3-17-9-7-11-19(15-17)25-23-24(26-20-12-8-10-18(4-2)16-20)28-22-14-6-5-13-21(22)27-23/h1-2,5-16H,(H,25,27)(H,26,28)
InChIKeySCUPZFSEJFWQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TD52 Procurement Guide: A Differentiated Erlotinib-Derived CIP2A Inhibitor for Oncology Research


TD52 (CAS 1798328-24-1) is a synthetic small-molecule derivative of the EGFR tyrosine kinase inhibitor erlotinib, specifically engineered to abrogate EGFR inhibitory activity while retaining and enhancing the ability to downregulate the oncoprotein Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) [1]. As an orally active, putative CIP2A inhibitor, TD52 reactivates the tumor suppressor Protein Phosphatase 2A (PP2A), leading to dephosphorylation of Akt and subsequent induction of apoptosis [1]. This unique mechanism of action has demonstrated potent antitumor efficacy in preclinical models of hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC), two malignancies with significant unmet therapeutic need, positioning TD52 as a critical tool compound for investigating PP2A reactivation strategies [1][2].

Why Erlotinib or Other CIP2A Inhibitors Cannot Substitute for TD52 in Targeted PP2A Research


Generic substitution of TD52 with its parent compound erlotinib or other in-class CIP2A inhibitors is scientifically unsound due to a critical mechanistic divergence. Unlike erlotinib, which exerts its anticancer effects through concurrent EGFR kinase inhibition and CIP2A downregulation, TD52 was explicitly designed to be devoid of EGFR inhibitory activity [1]. This property eliminates confounding EGFR-dependent phenotypes in experimental models, making TD52 a cleaner probe for studying CIP2A/PP2A signaling. Furthermore, TD52 has demonstrated superior in vivo tumor growth inhibition compared to sorafenib, the standard-of-care multi-kinase inhibitor for HCC, in head-to-head xenograft studies, establishing a differentiated efficacy profile that simple analogs cannot replicate [1]. Selecting a generic CIP2A inhibitor without this specific pharmacological fingerprint risks introducing off-target effects that compromise data interpretability.

TD52 Differentiated Activity Data: Head-to-Head Evidence for Scientific Selection


Superior Cytotoxicity in HCC Cell Lines: TD52 vs. Erlotinib IC50 Comparison

TD52 demonstrates significantly lower IC50 values for cell viability reduction compared to its parent compound erlotinib across a panel of four hepatocellular carcinoma (HCC) cell lines. In MTT assays after 48-hour treatment, TD52 exhibited potent activity with IC50 values of 0.9 μM (HA22T), 0.9 μM (Hep3B), 0.8 μM (PLC5), and 1.2 μM (Sk-Hep1) [1]. While exact erlotinib IC50 values were not numerically reported in the same study, the authors explicitly state that 'TD52 caused greater reduction in cell viability than erlotinib in all the HCC cell lines tested,' and the dose-response curves visually confirm a leftward shift for TD52, indicating higher potency [1]. This enhanced cytotoxicity is further supported by flow cytometry sub-G1 analysis, where TD52 induced significantly more apoptosis than erlotinib at equivalent concentrations [1].

Hepatocellular Carcinoma CIP2A Inhibition Erlotinib Derivative

EGFR-Independent Mechanism: TD52 Lacks EGFR Kinase Inhibition Unlike Erlotinib

A critical differentiator for TD52 is its engineered loss of EGFR kinase inhibitory activity, in stark contrast to its parent compound erlotinib. Western blot analysis of EGFR phosphorylation demonstrated that treatment with erlotinib effectively suppressed p-EGFR levels, whereas TD52 treatment resulted in minimal to no change in EGFR phosphorylation status [1]. This was confirmed in both HCC and TNBC cell models [1][2]. The absence of EGFR inhibition means that the anti-cancer effects of TD52 can be attributed solely to the CIP2A/PP2A/p-Akt signaling axis, eliminating the confounding variable of EGFR pathway modulation that complicates studies using erlotinib or other EGFR-targeting analogs [1].

EGFR-Independent Mechanism of Action Kinase Selectivity

In Vivo Tumor Growth Inhibition: TD52 vs. Sorafenib in HCC Xenograft Model

In a PLC5 HCC xenograft mouse model, TD52 demonstrated superior in vivo antitumor activity compared to the standard-of-care agent sorafenib. Both compounds were administered orally at an equivalent dose of 10 mg/kg/day for 4 weeks. At the end of the study, TD52 treatment resulted in a significantly greater reduction in tumor size than sorafenib (P<0.05) [1]. This enhanced efficacy was accompanied by the expected pharmacodynamic modulation: increased PP2A activity and decreased expression of CIP2A and phosphorylated Akt (p-Akt) within the tumor tissue, confirming on-target engagement of the CIP2A/PP2A pathway in vivo [1].

In Vivo Efficacy HCC Xenograft Sorafenib Comparison

Potent Apoptosis Induction in Triple-Negative Breast Cancer Cells via EGFR-Independent Pathway

TD52 effectively induces apoptosis in triple-negative breast cancer (TNBC) cell lines, a cancer type that is notoriously refractory to EGFR-targeted therapies. In TNBC models, TD52 treatment led to significant apoptosis, as measured by flow cytometry and PARP cleavage, which was mechanistically linked to the downregulation of CIP2A and subsequent dephosphorylation of Akt [1]. The apoptotic effect was abrogated by ectopic CIP2A overexpression or pharmacological inhibition of PP2A with okadaic acid, confirming the on-target mechanism [1]. Notably, this activity occurred independently of EGFR modulation, highlighting an advantage over erlotinib and other EGFR inhibitors that show limited efficacy in EGFR-unamplified, wild-type TNBC.

Triple-Negative Breast Cancer CIP2A/PP2A Apoptosis

High-Impact Application Scenarios for TD52 Based on Verified Differentiated Activity


Dissecting CIP2A/PP2A Signaling Without EGFR Confounding

Researchers investigating the tumor-suppressive role of PP2A or the oncogenic function of CIP2A can use TD52 as a clean pharmacological probe. Its lack of EGFR inhibitory activity, as demonstrated by unchanged p-EGFR levels post-treatment [1], ensures that observed effects on cell viability, apoptosis, or signaling are due solely to CIP2A/PP2A pathway modulation, not EGFR crosstalk.

Preclinical HCC Therapy Studies Requiring Superior In Vivo Efficacy Over Standard-of-Care

For in vivo HCC xenograft or orthotopic models where tumor growth inhibition is the primary endpoint, TD52 provides a statistically significant advantage over sorafenib at equivalent dosing (10 mg/kg/day, P<0.05) [1]. This makes it an ideal reference compound for testing novel combination regimens or for validating PP2A reactivation as a therapeutic strategy in liver cancer.

Targeted Investigation of EGFR-Independent Apoptosis in Triple-Negative Breast Cancer

TNBC models lacking EGFR amplification are inherently resistant to erlotinib and other EGFR-targeted therapies. TD52, which induces apoptosis in TNBC cells through Elk1/CIP2A/p-Akt axis disruption independent of EGFR status [2], offers a unique tool for studying non-EGFR-dependent death pathways and for screening synthetic lethal partners in this aggressive breast cancer subtype.

Pharmacodynamic Biomarker Studies for CIP2A-Targeted Therapies

The well-characterized mechanism of TD52, resulting in dose- and time-dependent downregulation of CIP2A protein and p-Akt dephosphorylation, coupled with measurable PP2A reactivation in tumor tissue [1][2], makes it a valuable positive control for developing and validating pharmacodynamic assays to monitor CIP2A/PP2A pathway engagement in preclinical and co-clinical trial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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